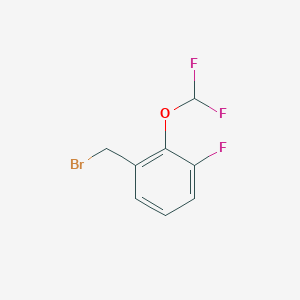

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C8H6BrF3O, and a molecular weight of 261.03 g/mol. This compound is also known by its chemical name, 3-Fluoro-1-(difluoromethoxy)-2-(bromomethyl)benzene.

Scientific Research Applications

Synthesis Methodologies

Studies have developed synthesis methodologies involving halogenated benzene derivatives, emphasizing the preparation and utility of bromomethyl and difluoromethoxy functionalities in organic synthesis. For instance, methodologies for synthesizing bis(bromomethyl) fluorobenzenes through reactions involving diazotization and bromination highlight the chemical's role in creating complex molecules (Guo Zhi-an, 2009; Song Yan-min, 2007).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including derivatives similar to the compound , have been increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters electron density and binding strength to metal centers, making these compounds valuable as solvents or ligands in catalytic processes (S. Pike et al., 2017).

Development of New Compounds

Research into the synthesis of liquid crystal compounds and other fluorinated materials showcases the utility of bromomethyl and difluoromethoxy groups in creating materials with improved optical and electronic properties. Such studies demonstrate the compound's role in advancing materials science, including the synthesis of liquid crystals with enhanced birefringence and lower threshold voltages (Hang De-y, 2013).

Chemical Reactions and Mechanisms

The compound and its related derivatives have been studied for their reactivity and mechanisms in various chemical reactions, including bromination and Grignard reactions. These studies provide insights into the chemoselectivity and reaction conditions optimal for synthesizing complex fluorinated molecules, which are crucial for pharmaceutical and polymer research (R. Aitken et al., 2016; S. Hein et al., 2015).

properties

IUPAC Name |

1-(bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(10)7(5)13-8(11)12/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYOQRCBSDZOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)

![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)